7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-((2-hydroxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
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Properties
IUPAC Name |
7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-8-(2-hydroxyethylamino)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O5/c1-4-13-6-5-7-15(10-13)30-12-14(27)11-25-16-17(22-19(25)21-8-9-26)23(2)20(29)24(3)18(16)28/h5-7,10,14,26-27H,4,8-9,11-12H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMFAKMRCAVRQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NCCO)N(C(=O)N(C3=O)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-((2-hydroxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS Number: 941873-37-6) belongs to the class of purine derivatives. Its complex structure suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : CHNO
- Molecular Weight : 417.5 g/mol
- Chemical Structure :
Chemical Structure
Biological Activity Overview
The biological activity of the compound is primarily linked to its pharmacological properties similar to other purine derivatives. Here are key aspects:
- CNS Stimulation : The compound may exhibit central nervous system (CNS) stimulant effects akin to caffeine and theobromine, which are known for their ability to enhance alertness and reduce fatigue .
- Bronchodilation : Similar to theophylline, it may have bronchodilator properties, making it potentially useful in treating respiratory conditions such as asthma or chronic obstructive pulmonary disease (COPD) .
- Diuretic Effects : The compound may also possess mild diuretic properties, facilitating increased urine production which can be beneficial in various clinical scenarios .
Pharmacokinetics
Studies indicate that compounds similar to this purine derivative are rapidly absorbed and distributed in biological systems. For instance, theobromine shows a half-life ranging from 6.1 to 10 hours in humans, suggesting that this compound may exhibit comparable pharmacokinetic profiles .
Metabolism
The metabolism of purine derivatives often involves demethylation and hydroxylation processes. For example, theobromine is metabolized into several compounds such as 3,7-dimethyluric acid and xanthines . It is crucial to investigate how this specific compound is metabolized in vivo.
Study on CNS Effects
A study investigating the CNS effects of related compounds demonstrated that they could significantly enhance cognitive functions in animal models. This suggests that our compound may also have similar effects, warranting further investigation through controlled trials .
Bronchodilator Study
Another study focused on the bronchodilator effects of xanthine derivatives found that they improved airflow in patients with asthma. Given the structural similarities, it is plausible that our compound could yield similar results in clinical settings .
Data Table: Comparison with Related Compounds
| Compound Name | CAS Number | Molecular Weight | CNS Stimulant | Bronchodilator | Diuretic |
|---|---|---|---|---|---|
| Theobromine | 83-67-0 | 180.16 g/mol | Yes | Yes | Yes |
| Caffeine | 58-08-2 | 194.19 g/mol | Yes | No | Yes |
| Theophylline | 58-55-9 | 180.17 g/mol | Yes | Yes | No |
| This compound | 941873-37-6 | 417.5 g/mol | Potentially | Potentially | Potentially |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
